molecular formula C8H10ClN5 B13304591 N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine

N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine

Katalognummer: B13304591
Molekulargewicht: 211.65 g/mol
InChI-Schlüssel: YTIPBCFZMHHHJO-YIXHJXPBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine is a chemical compound with the molecular formula C8H10ClN5 It is characterized by the presence of an amino group, a chlorophenyl group, and a guanidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine typically involves the reaction of 4-amino-2-chlorobenzaldehyde with aminoguanidine. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-amino-2-chlorophenyl)phthalimide
  • N-(4-amino-2-chlorophenyl)isoindoline-1,3-dione
  • N-(4-amino-2-chlorophenyl)hydrazine

Uniqueness

N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine is unique due to its specific structure, which combines an amino group, a chlorophenyl group, and a guanidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H10ClN5

Molekulargewicht

211.65 g/mol

IUPAC-Name

2-[(E)-(4-amino-2-chlorophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H10ClN5/c9-7-3-6(10)2-1-5(7)4-13-14-8(11)12/h1-4H,10H2,(H4,11,12,14)/b13-4+

InChI-Schlüssel

YTIPBCFZMHHHJO-YIXHJXPBSA-N

Isomerische SMILES

C1=CC(=C(C=C1N)Cl)/C=N/N=C(N)N

Kanonische SMILES

C1=CC(=C(C=C1N)Cl)C=NN=C(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.